molecular formula C21H18N4O2 B2748850 2-methyl-1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380188-65-6

2-methyl-1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2748850
CAS No.: 2380188-65-6
M. Wt: 358.401
InChI Key: PFFJFFMQPPXIKN-UHFFFAOYSA-N
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Description

2-methyl-1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole ring, an azetidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate . The azetidine ring can be formed through cyclization reactions involving appropriate precursors. The oxazole ring is often synthesized via cyclodehydration of α-hydroxy ketones or aldehydes with amides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring would yield benzimidazole N-oxide derivatives .

Scientific Research Applications

2-methyl-1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with biological targets. The benzimidazole ring is known to bind to DNA and proteins, disrupting their function. This can lead to the inhibition of cell division and the induction of apoptosis in cancer cells . The azetidine and oxazole rings may also contribute to the compound’s bioactivity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to the combination of three different heterocyclic rings in its structure.

Properties

IUPAC Name

[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-22-17-9-5-6-10-19(17)25(14)16-12-24(13-16)21(26)18-11-20(27-23-18)15-7-3-2-4-8-15/h2-11,16H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFJFFMQPPXIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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